

Unveiling RBN013209: A Potent CD38 Inhibitor for Cancer Immunotherapy

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Compound of Interest

Compound Name: RBN013209

Cat. No.: B10830149

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Cambridge, MA - **RBN013209**, a novel, potent, and selective small molecule inhibitor of CD38, is emerging as a promising therapeutic agent in the landscape of oncology. Developed by Ribon Therapeutics, this orally active compound has demonstrated significant anti-tumor activity in preclinical models by modulating the tumor microenvironment and enhancing immune responses. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical efficacy of **RBN013209**, tailored for researchers, scientists, and drug development professionals.

Core Function: Targeting the CD38-NAD⁺ Axis

RBN013209's primary function is the inhibition of CD38, a transmembrane glycoprotein that acts as a key ectoenzyme responsible for the degradation of nicotinamide adenine dinucleotide (NAD⁺). CD38 converts NAD⁺ into adenosine diphosphate-ribose (ADPR) and cyclic ADPR (cADPR).^[1] By potently and selectively inhibiting the catalytic function of both human and mouse CD38, **RBN013209** effectively blocks this degradation pathway.^[1] This inhibition leads to a significant increase in the levels of NAD⁺, a critical coenzyme for cellular metabolism and a key signaling molecule in immune cells.^[1]

The elevation of intracellular NAD⁺ levels supports T-cell fitness and enables their effector functions, which are often suppressed in the tumor microenvironment.^[1] Furthermore, CD38 is frequently upregulated on cancer cells and immune-suppressive cells in response to immune checkpoint inhibitor (ICI) therapy, contributing to treatment resistance.^[1] By targeting CD38,

RBN013209 not only directly impacts tumor cell metabolism but also counteracts a key mechanism of immune evasion.

Quantitative Analysis of RBN013209 Activity

The potency of **RBN013209** has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for **RBN013209**.

Parameter	Species	Value
Biochemical IC50	Human	0.02 μ M
Biochemical IC50	Mouse	0.02 μ M

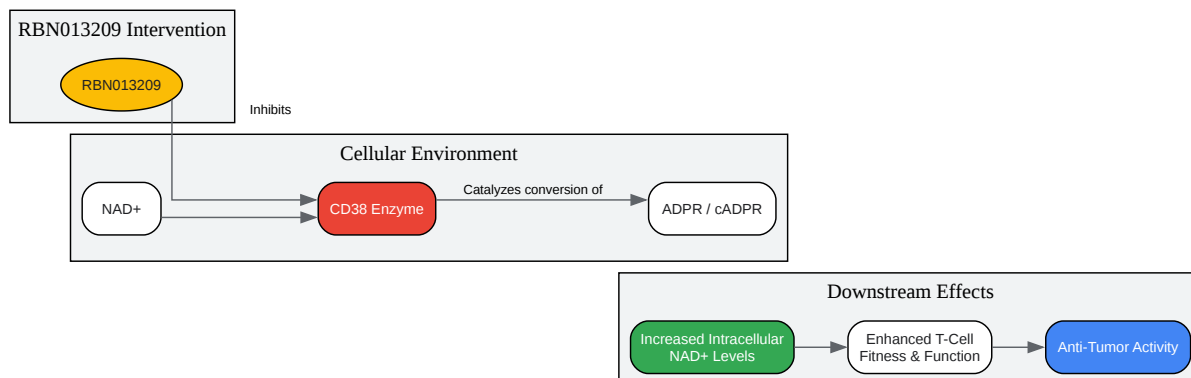
Table 1: In Vitro Inhibitory Potency of RBN013209. The half-maximal inhibitory concentration (IC50) of RBN013209 against the catalytic activity of human and mouse CD38.[\[1\]](#)

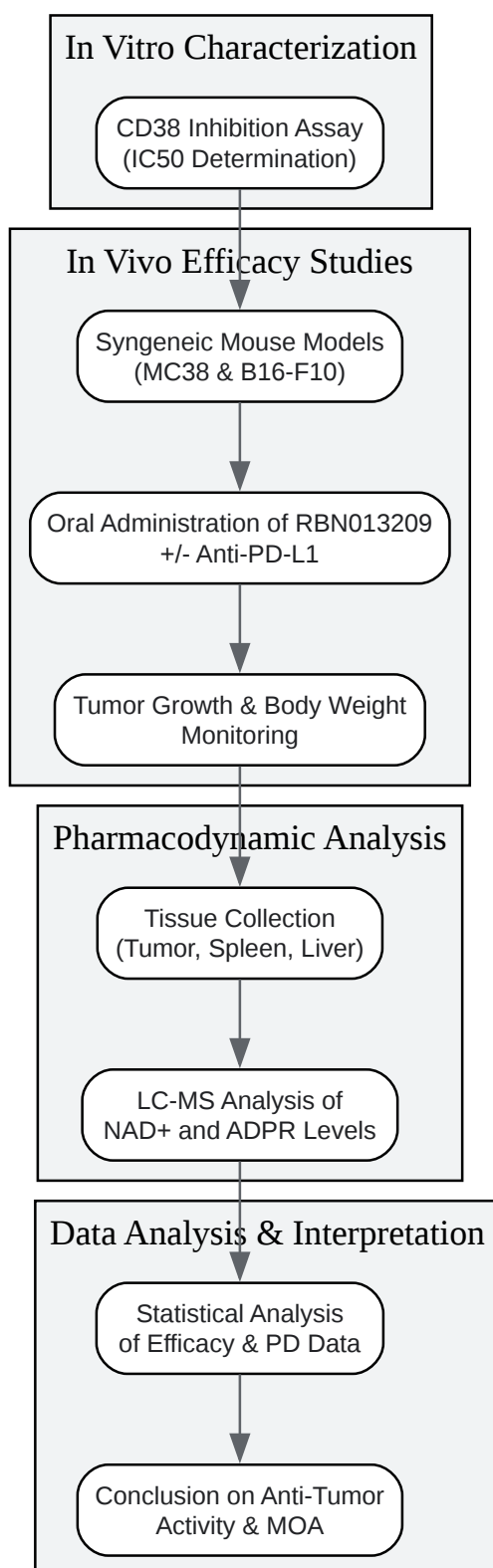
Animal Model	Treatment	Outcome
MC38 Colon Cancer	RBN013209 Monotherapy	Promising anti-tumor activity
B16-F10 Melanoma	RBN013209 + anti-PD-L1	Significant tumor growth inhibition (greater than either single agent)

Table 2: In Vivo Anti-Tumor Efficacy of RBN013209. Summary of the anti-tumor effects of RBN013209 in syngeneic mouse models.[\[1\]](#)

Signaling Pathways and Mechanism of Action

The mechanism of action of **RBN013209** is centered on the modulation of the CD38/NAD⁺ signaling pathway. By inhibiting CD38, **RBN013209** initiates a cascade of events that collectively enhance the anti-tumor immune response.





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References

- 1. Effective combination of innate and adaptive immunotherapeutic approaches in a mouse melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
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